molecular formula C15H13NO B13446144 4-Benzyloxyphenylacetonitrile-d2

4-Benzyloxyphenylacetonitrile-d2

Cat. No.: B13446144
M. Wt: 225.28 g/mol
InChI Key: QKEYZRVDFZDOEP-KBMKNGFXSA-N
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Description

4-Benzyloxyphenylacetonitrile-d2 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is C15H11D2NO, and it has a molecular weight of 225.28 g/mol.

Preparation Methods

The synthesis of 4-Benzyloxyphenylacetonitrile-d2 typically involves the following steps:

    Starting Material: Benzyl phenyl ether is used as the starting material.

    Chloromethylation: Benzyl phenyl ether is reacted with formaldehyde and hydrogen chloride to form 4-benzyloxybenzyl chloride.

    Cyanation: The resultant 4-benzyloxybenzyl chloride is then reacted with an alkali metal cyanide in a solvent such as water or an organic solvent to form 4-benzyloxyphenylacetonitrile

Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

4-Benzyloxyphenylacetonitrile-d2 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyloxyphenylacetonitrile-d2 has several applications in scientific research:

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

    Environmental Studies: Used as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

The mechanism of action of 4-Benzyloxyphenylacetonitrile-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, making it valuable for studying reaction pathways and mechanisms in organic chemistry .

Comparison with Similar Compounds

4-Benzyloxyphenylacetonitrile-d2 can be compared with other similar compounds such as:

    4-Benzyloxyphenylacetonitrile: The non-deuterated version of the compound.

    N-Iodoacetyltyramine-d4: Another deuterated compound used in similar research applications.

The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications, particularly in studies involving reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C15H13NO

Molecular Weight

225.28 g/mol

IUPAC Name

2,2-dideuterio-2-(4-phenylmethoxyphenyl)acetonitrile

InChI

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2/i10D2

InChI Key

QKEYZRVDFZDOEP-KBMKNGFXSA-N

Isomeric SMILES

[2H]C([2H])(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N

Origin of Product

United States

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